Cas no 2321337-42-0 ((E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)piperidine-4-carboxamide)

(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- (E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)piperidine-4-carboxamide
- AKOS032695254
- 1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl}piperidine-4-carboxamide
- 1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl]piperidine-4-carboxamide
- F6473-0230
- 2321337-42-0
-
- Inchi: 1S/C20H27N3O4/c1-26-17-5-3-14(11-18(17)27-2)4-6-19(24)23-12-16(13-23)22-9-7-15(8-10-22)20(21)25/h3-6,11,15-16H,7-10,12-13H2,1-2H3,(H2,21,25)/b6-4+
- InChI Key: ORMCZEACGRPHEB-GQCTYLIASA-N
- SMILES: O=C(/C=C/C1C=CC(=C(C=1)OC)OC)N1CC(C1)N1CCC(C(N)=O)CC1
Computed Properties
- Exact Mass: 373.20015635g/mol
- Monoisotopic Mass: 373.20015635g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 85.1Ų
(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)piperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-0230-25mg |
1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl}piperidine-4-carboxamide |
2321337-42-0 | 90%+ | 25mg |
$109.0 | 2023-05-13 | |
Life Chemicals | F6473-0230-2μmol |
1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl}piperidine-4-carboxamide |
2321337-42-0 | 90%+ | 2μl |
$57.0 | 2023-05-13 | |
Life Chemicals | F6473-0230-3mg |
1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl}piperidine-4-carboxamide |
2321337-42-0 | 90%+ | 3mg |
$63.0 | 2023-05-13 | |
Life Chemicals | F6473-0230-5mg |
1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl}piperidine-4-carboxamide |
2321337-42-0 | 90%+ | 5mg |
$69.0 | 2023-05-13 | |
Life Chemicals | F6473-0230-5μmol |
1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl}piperidine-4-carboxamide |
2321337-42-0 | 90%+ | 5μl |
$63.0 | 2023-05-13 | |
Life Chemicals | F6473-0230-15mg |
1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl}piperidine-4-carboxamide |
2321337-42-0 | 90%+ | 15mg |
$89.0 | 2023-05-13 | |
Life Chemicals | F6473-0230-1mg |
1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl}piperidine-4-carboxamide |
2321337-42-0 | 90%+ | 1mg |
$54.0 | 2023-05-13 | |
Life Chemicals | F6473-0230-10μmol |
1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl}piperidine-4-carboxamide |
2321337-42-0 | 90%+ | 10μl |
$69.0 | 2023-05-13 | |
Life Chemicals | F6473-0230-20μmol |
1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl}piperidine-4-carboxamide |
2321337-42-0 | 90%+ | 20μl |
$79.0 | 2023-05-13 | |
Life Chemicals | F6473-0230-2mg |
1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]azetidin-3-yl}piperidine-4-carboxamide |
2321337-42-0 | 90%+ | 2mg |
$59.0 | 2023-05-13 |
(E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)piperidine-4-carboxamide Related Literature
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Additional information on (E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)piperidine-4-carboxamide
Latest Research Briefing on (E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)piperidine-4-carboxamide (CAS: 2321337-42-0)
In recent years, the compound (E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)piperidine-4-carboxamide (CAS: 2321337-42-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest research efforts have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical relevance.
Recent studies have highlighted the role of this compound as a potent modulator of specific biological targets, particularly in the context of neurodegenerative diseases and cancer. Its ability to interact with key enzymes and receptors has been demonstrated through in vitro and in vivo experiments, shedding light on its therapeutic potential. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to understand the binding interactions and structure-activity relationships of this molecule.
One of the most notable findings from recent investigations is the compound's efficacy in inhibiting aberrant protein aggregation, a hallmark of several neurodegenerative disorders. Preliminary data suggest that (E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)piperidine-4-carboxamide can effectively cross the blood-brain barrier, making it a viable candidate for further development in this area. Additionally, its anti-proliferative effects on certain cancer cell lines have sparked interest in its potential as an anti-cancer agent.
Further research has also explored the pharmacokinetic and toxicological profiles of this compound. Studies have indicated favorable absorption and distribution properties, although challenges remain in optimizing its metabolic stability and minimizing off-target effects. These findings underscore the need for continued research to refine the compound's properties and enhance its therapeutic index.
In conclusion, (E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)piperidine-4-carboxamide represents a promising lead compound in the field of medicinal chemistry. Its diverse biological activities and potential applications in treating complex diseases warrant further investigation. Future studies should focus on advancing this molecule through preclinical and clinical development to fully realize its therapeutic potential.
2321337-42-0 ((E)-1-(1-(3-(3,4-dimethoxyphenyl)acryloyl)azetidin-3-yl)piperidine-4-carboxamide) Related Products
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)




